3-Ketotrehalose

Description

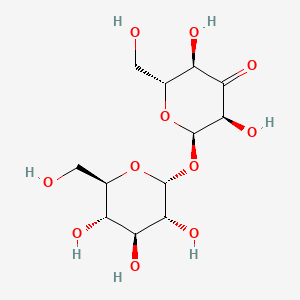

3-Ketotrehalose is a derivative of trehalose (α,α-1,1-diglucose) where the hydroxyl group at the C3 position of one glucose unit is oxidized to a ketone group . This modification imparts unique chemical and biological properties, distinguishing it from trehalose and other disaccharides. It is synthesized enzymatically via D-glucoside 3-dehydrogenase, as observed in Flavobacterium saccharophilum and Agrobacterium tumefaciens . Its CAS registry number is 24885-76-5, with the molecular formula C₁₂H₂₀O₁₁ .

Properties

CAS No. |

24885-76-5 |

|---|---|

Molecular Formula |

C12H20O11 |

Molecular Weight |

340.28 g/mol |

IUPAC Name |

(2R,3R,5S,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-one |

InChI |

InChI=1S/C12H20O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-7,9-17,19-20H,1-2H2/t3-,4-,5-,6-,7+,9-,10-,11-,12-/m1/s1 |

InChI Key |

RWDAEQLSLJPBCR-RMHOUTLUSA-N |

SMILES |

C(C1C(C(C(C(O1)OC2C(C(=O)C(C(O2)CO)O)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H](C(=O)[C@@H]([C@H](O2)CO)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(=O)C(C(O2)CO)O)O)O)O)O)O |

Synonyms |

3-ketotrehalose 3-oxotrehalose |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Applications

1. Enzyme Substrates:

3-Ketotrehalose serves as a substrate for various enzymes, facilitating research into enzyme kinetics and metabolic pathways. Its unique structure allows it to be utilized in studies focusing on carbohydrate metabolism and enzymatic specificity .

2. Microbial Metabolism:

Research indicates that certain bacteria can assimilate this compound as a carbon source. For instance, Sinorhizobium meliloti utilizes this compound in nitrogen-fixing nodules, highlighting its role in plant-microbe interactions . The identification of genes involved in the conversion of trehalose to its 3-keto derivative has been documented, showcasing its significance in microbial ecology .

Pharmaceutical Applications

1. Antimicrobial Activity:

Studies have shown that this compound exhibits broad-spectrum antimicrobial properties. It has been investigated for its potential use as an antibacterial agent against various pathogens, making it a candidate for pharmaceutical development.

2. Clinical Diagnostics:

The compound is also explored for its role as a biomarker in clinical diagnostics. Its presence can indicate metabolic conditions or infections, thus serving as a valuable tool in medical diagnostics .

Food Science Applications

1. Food Preservation:

Due to its stability and non-reducing nature, this compound is being studied for its potential use as a food preservative. It can enhance the shelf life of food products by inhibiting microbial growth without altering flavor profiles .

2. Nutritional Supplement:

As an osmoprotectant, this compound may improve the stability of proteins and enzymes in food products, contributing to better nutritional profiles and functional benefits .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Maeda et al. (2003) | Enzymatic Conversion | Demonstrated the synthesis of 3-keto sugars using G3DH with high substrate specificity. |

| Sode et al. (2001) | Antimicrobial Properties | Found that this compound shows inhibitory effects on trehalases, suggesting potential use in insecticides. |

| Hamafuji et al. (2002) | Sugar Analysis | Developed an amperometric enzyme electrode utilizing G3DH for multi-sugar analysis including this compound detection. |

Chemical Reactions Analysis

Formation of 3-Ketotrehalose

In Agrobacterium tumefaciens, Sinorhizobium meliloti, and Mesorhizobium loti, the thuAB genes encode enzymes that facilitate the formation of 3-keto derivatives of trehalose, maltitol, and isomers of sucrose like leucrose, palatinose, and trehalulose . The enzyme(s) encoded by the thuAB genes convert trehalose into this compound .

Hydrolysis of this compound

This compound can be hydrolyzed into glucose and 3-ketoglucose by a specific α-3-ketoglucosidase enzyme .

Agrobacterium tumefaciens possesses an α-3-ketoglucosidase that degrades 3-ketosucrose, this compound, and other α-3-ketoglucosides . The products of this reaction are 3-ketoglucose and either glucose or fructose, depending on the substrate . The enzyme exhibits the highest reactivity with 3-ketosucrose, followed by this compound and 3-ketomaltose .

Table 1: Substrate Specificity of 3-Ketosucrose-Degrading Enzyme

| Substrate | Activity |

|---|---|

| 3-Ketosucrose | 100 |

| This compound | 46 |

| 3-Ketomaltose | 10 |

| 3-Ketocellobiose | 0 |

| 3-Ketoglucose-1-phosphate | 60 |

| 3-Ketolactose | 0 |

| Sucrose | 0 |

| Trehalose | 0 |

| Maltose | 0 |

| Cellobiose | 0 |

| Lactose | 0 |

| Raffinose | 0 |

Inhibition of 3-Ketosucrose-Degrading Enzyme

3-Ketoglucose, a product of this compound hydrolysis, acts as a strong inhibitor of the 3-ketosucrose-degrading enzyme . This inhibition is competitive, meaning that 3-ketosugars compete with each other for binding to the enzyme .

Table 2: 3-Ketoglucose as an Inhibitor of 3-Ketosucrose-Degrading Enzyme

| Addition | Substrate | Inhibition (%) |

|---|---|---|

| None | 3-Ketosucrose | 0 |

| Glucose | 3-Ketosucrose | 6 |

| Fructose | 3-Ketosucrose | 7 |

| 3-Ketoglucose | 3-Ketosucrose | 75 |

| Sucrose | 3-Ketosucrose | 2 |

| Maltose | 3-Ketosucrose | 9 |

| 3-Ketoglucose | 3-Ketoglucose-1-P | 80 |

| 3-Ketoglucose | This compound | 93 |

| 3-Ketoglucose | 3-Ketomaltose | 33 |

Role in Bacterial Metabolism

This compound is an intermediate in the utilization of trehalose by certain bacteria . The thuEFGKAB operon in Agrobacterium tumefaciens is involved in the transport and utilization of isomers of sucrose (leucrose, palatinose, and trehalulose) and maltitol . The thuAB genes within this operon code for enzymes that convert these disaccharides into their corresponding 3-keto derivatives . In Sinorhizobium meliloti, this is the primary pathway for assimilating these disaccharides .

Analytical Methods

This compound can be isolated and identified using various analytical techniques, including high-pressure liquid chromatography (HPLC), ultra-high-pressure liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HR-MS), and nuclear magnetic resonance (NMR) spectroscopy . These methods allow for the separation, detection, and structural verification of this compound in biological samples .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Features

Table 1: Structural Comparison of 3-Ketotrehalose and Analogues

| Compound | Structure | Key Functional Groups | CAS Number |

|---|---|---|---|

| This compound | α-D-glucopyranosyl-(1→1)-α-D-ribo-hexopyranosid-3-ulose | C3 ketone on one glucose unit | 24885-76-5 |

| Trehalose | α-D-glucopyranosyl-(1→1)-α-D-glucopyranoside | Two glucose units with C3 hydroxyl | 99-20-7 |

| 3’-Ketolactose | β-D-galactopyranosyl-(1→4)-D-ribo-hexopyranosid-3-ulose | C3 ketone on glucose unit | N/A |

| 3-Ketosucrose | α-D-ribo-hexopyranosid-3-ulose-(2→1)-β-D-fructofuranoside | C3 ketone on glucose unit | 1883-12-1 |

- Key Differences :

- This compound vs. Trehalose : The C3 ketone group in this compound replaces the hydroxyl group, altering its reactivity and interactions with enzymes . Raman spectroscopy distinguishes these compounds via a carbonyl peak at 1,734 cm⁻¹ in this compound, absent in trehalose .

- This compound vs. 3’-Ketolactose : While both have a C3 ketone, 3’-ketolactose is a galactose-glucose disaccharide with a β(1→4) linkage, making it a substrate for periplasmic hydrolases in Caulobacter crescentus .

- This compound vs. Trehalose : The C3 ketone group in this compound replaces the hydroxyl group, altering its reactivity and interactions with enzymes . Raman spectroscopy distinguishes these compounds via a carbonyl peak at 1,734 cm⁻¹ in this compound, absent in trehalose .

Metabolic Pathways and Enzymatic Processing

- This compound : Hydrolyzed by This compound hydrolase (BT2157) in Bacteroides thetaiotaomicron, yielding glucose and 3-ketoglucose .

- 3’-Ketolactose : Processed by DUF1080-domain hydrolases (e.g., CCNA_01705 in C. crescentus), producing glucose and 3-ketogalactose .

- 3-Ketosucrose: Lacks characterized hydrolases but undergoes reductive amination to form bioactive 3-amino derivatives .

Table 2: Enzyme Specificity and Products

| Compound | Hydrolysis Enzyme | Products | Organism |

|---|---|---|---|

| This compound | BT2157 hydrolase | Glucose + 3-ketoglucose | Bacteroides thetaiotaomicron |

| 3’-Ketolactose | CCNA_01705 hydrolase | Glucose + 3-ketogalactose | Caulobacter crescentus |

| Trehalose | Trehalase | Two glucose molecules | Ubiquitous in eukaryotes |

Preparation Methods

Procedure and Reaction Mechanism

Chemical oxidation remains a foundational approach for synthesizing 3-ketotrehalose. Lee (1975) demonstrated the oxidation of 4,6:4’,6’-di-O-benzylidene-α,α-trehalose using chromium trioxide (CrO₃) in acetic anhydride. The benzylidene protecting groups shield the 4- and 6-hydroxyls, directing oxidation to the 3-position. The reaction proceeds via a two-step mechanism: initial oxidation of the 3-hydroxyl to a ketone, followed by acetylation of residual hydroxyls.

Optimization and Challenges

Key optimizations include:

-

Protecting Group Strategy : Benzylidene groups prevent over-oxidation and stabilize the intermediate.

-

Reagent Stoichiometry : A 1:1 molar ratio of CrO₃ to substrate minimizes side reactions, achieving 50–55% yield.

-

Temperature Control : Reactions conducted at 0–5°C reduce acetylated byproduct formation.

Despite these measures, competing acetylation reactions limit yields, necessitating chromatographic purification.

Yield and Characterization

Yields typically range from 50% to 55%, with purity confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR). The ¹H NMR spectrum of this compound derivatives shows distinct downfield shifts for H-3 (δ 5.37 ppm) and H-2 (δ 4.73 ppm), confirming successful oxidation.

Enzymatic Synthesis Using D-Glucoside 3-Dehydrogenase

Enzyme Sources and Specificity

D-Glucoside 3-dehydrogenase (G3DH, EC 1.1.99.13) from Flavobacterium saccharophilum, Rhizobium sp., and Agrobacterium tumefaciens catalyzes the regioselective oxidation of trehalose’s 3-hydroxyl. The enzyme exhibits broad substrate specificity, accepting β-1,4-linked disaccharides but showing highest activity toward trehalose.

Procedure and Scalability

Asano et al. (1989) developed a one-step enzymatic synthesis:

-

Incubation : Trehalose (1 g) is incubated with F. saccharophilum membrane fractions in acetate buffer (pH 5.5) at 37°C for 9 hours.

-

Purification : The reaction mixture is centrifuged, and the supernatant is passed through activated carbon and Dowex 50W-X8 (Ca²⁺) columns, yielding 550 mg of this compound (55% yield).

This method avoids protecting groups and operates under mild conditions, making it scalable for industrial applications.

Characterization and Validation

Electrospray ionization mass spectrometry (ESI-MS) confirms the product’s molecular ion at m/z 365.1 [M+H]⁺. ¹³C NMR reveals a ketone carbon signal at δ 209.5 ppm, absent in native trehalose.

Alternative Enzymatic Approaches

Glucose-3-Dehydrogenase from Halomonas sp.

A novel glucose-3-dehydrogenase (G3DH) from Halomonas sp. α-15 oxidizes both glucose units of trehalose to yield 3,3′-diketotrehalose (3,3′dkT). The enzyme operates optimally at pH 7.5 and 40°C, converting 1 g of trehalose to 550 mg of 3,3′dkT in 9 hours.

Applications as a Trehalase Inhibitor

3,3′dkT exhibits potent inhibitory activity against trehalases, with IC₅₀ values of 0.8 mM (pig kidney) and 2.5 mM (Bombyx mori). Its specificity stems from structural mimicry of trehalose’s transition state during hydrolysis.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Chemical Oxidation | 50–55% | High | Moderate | High (reagents) |

| G3DH Enzymatic | 55–60% | High | High | Moderate (enzyme) |

| Halomonas G3DH | 55% | High | Moderate | Low |

Chemical methods require costly reagents and purification steps, whereas enzymatic approaches offer greener alternatives with comparable yields.

Applications and Implications

Q & A

Q. What are the established methods for synthesizing 3-Ketotrehalose in laboratory settings?

- Methodological Answer : this compound synthesis typically involves enzymatic or chemical pathways. For enzymatic synthesis, trehalose oxidase or modified glycosyltransferases are used under controlled pH and temperature conditions, with progress monitored via thin-layer chromatography (TLC) . Chemical synthesis may employ protecting-group strategies to selectively oxidize trehalose at the 3-position, followed by purification using column chromatography. Ensure reproducibility by documenting reagent purity, reaction kinetics, and validation via nuclear magnetic resonance (NMR) or mass spectrometry (MS) .

Q. Which analytical techniques are most reliable for detecting and quantifying this compound in complex biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with refractive index detection or MS is preferred for quantification. For structural confirmation, use tandem MS (MS/MS) or Fourier-transform infrared spectroscopy (FTIR). Validate methods with spiked recovery experiments and calibration curves spanning physiologically relevant concentrations (e.g., 0.1–100 µM). Include internal standards (e.g., isotopically labeled trehalose derivatives) to correct for matrix effects .

Q. How can researchers confirm the structural integrity of synthesized this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze and spectra to confirm oxidation at the 3-position and rule out isomerization.

- X-ray crystallography : Resolve crystal structure if single crystals are obtainable.

- Polarimetry : Verify optical activity matches literature values.

Cross-validate results with computational modeling (e.g., density functional theory) to predict spectral signatures .

Advanced Research Inquiries

Q. How should researchers address contradictions in reported biological roles of this compound across studies?

- Methodological Answer : Conduct a systematic review to identify variables causing discrepancies (e.g., cell type, concentration, assay conditions). Replicate key experiments under standardized protocols, including positive/negative controls. Use meta-analysis to quantify effect sizes and heterogeneity. For in vitro vs. in vivo discrepancies, employ isotopic tracing (e.g., -labeled this compound) to track metabolic flux in different systems .

Q. What experimental designs are optimal for elucidating the enzyme kinetics of this compound-processing enzymes?

- Methodological Answer : Use steady-state kinetics (Michaelis-Menten analysis) with varied substrate concentrations and fixed enzyme levels. Monitor reactions in real-time via stopped-flow spectroscopy or calorimetry. Account for potential allosteric regulation by testing inhibitors/activators. Validate models using computational tools like COPASI for parameter estimation. Publish raw datasets and fitting criteria to enable reproducibility .

Q. How can computational modeling improve understanding of this compound’s interaction with cellular receptors?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and poses. Validate with molecular dynamics simulations (e.g., GROMACS) to assess stability over time. Integrate cryo-EM or mutagenesis data to refine models. Compare results across multiple force fields and solvation models to quantify uncertainty .

Key Considerations for Methodological Rigor

- Reproducibility : Document all protocols in detail, including equipment calibration and batch numbers of reagents .

- Data Contradictions : Apply sensitivity analyses to distinguish technical artifacts from biological variability .

- Ethical Reporting : Disclose conflicts of interest and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.